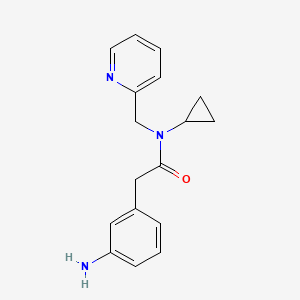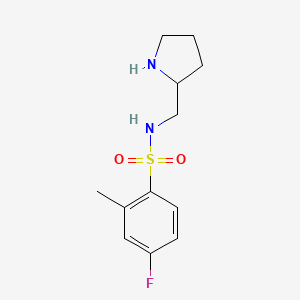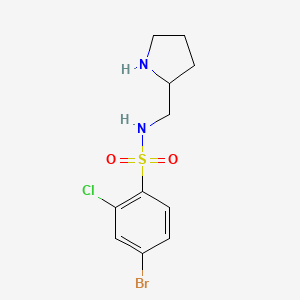![molecular formula C13H13N3O3 B7555704 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555704.png)
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid, also known as MPAA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid is not completely understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to have anti-inflammatory and analgesic effects. It can reduce the production of prostaglandins, which are involved in inflammation and pain. 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid can also inhibit the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In cancer research, 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid in lab experiments is its potential therapeutic applications in various diseases. 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to have anti-inflammatory and analgesic properties, as well as potential anti-cancer and anti-Alzheimer's effects. However, one limitation of using 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid in lab experiments is its potential toxicity. 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to have hepatotoxicity in animal studies, and further studies are needed to determine its safety in humans.
Zukünftige Richtungen
There are several future directions for 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, in order to develop more effective therapies. Additionally, further studies are needed to determine its safety and toxicity in humans, in order to develop safe and effective therapies. Finally, more research is needed to optimize the synthesis method of 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid, in order to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid involves several steps. The starting material is 1-methyl-4-carboxypyrazole, which is reacted with 2-bromoacetophenone in the presence of a base to form 2-[2-(1-methylpyrazol-4-yl)phenyl]acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced using sodium borohydride to form 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. Studies have also shown that 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid can inhibit the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease have also been studied with 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid, and it has been shown to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
2-[2-[(1-methylpyrazole-4-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16-8-10(7-14-16)13(19)15-11-5-3-2-4-9(11)6-12(17)18/h2-5,7-8H,6H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNGJFLZKOKWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7555624.png)
![N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7555640.png)

![N-[(5-methylfuran-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7555650.png)
![3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7555662.png)
![1-(4-Chlorophenoxy)-3-[(5-methylfuran-2-yl)methylamino]propan-2-ol](/img/structure/B7555671.png)

![4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole](/img/structure/B7555689.png)
![2-[2-[(3-Methoxybenzoyl)amino]phenyl]acetic acid](/img/structure/B7555698.png)
![2-[2-(1,4-Dioxane-2-carbonylamino)phenyl]acetic acid](/img/structure/B7555706.png)

![2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B7555716.png)
